molecular formula C11H11BrO B13277003 1-[(2-Bromophenyl)methyl]cyclopropane-1-carbaldehyde

1-[(2-Bromophenyl)methyl]cyclopropane-1-carbaldehyde

Cat. No.: B13277003
M. Wt: 239.11 g/mol
InChI Key: YQACIMMIXVCFFJ-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)methyl]cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring attached to a bromophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carbaldehyde typically involves the following steps:

    Formation of the Bromophenyl Group: The bromophenyl group can be introduced through bromination of a suitable aromatic precursor.

    Cyclopropanation: The cyclopropane ring is formed by reacting the bromophenyl compound with a suitable cyclopropanation reagent, such as diazo compounds in the presence of a metal catalyst.

    Aldehyde Introduction: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and advanced catalytic systems may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Bromophenyl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid.

    Reduction: 1-[(2-Bromophenyl)methyl]cyclopropane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Bromophenyl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the bromophenyl group can participate in various non-covalent interactions. These interactions can modulate biological pathways and exert specific effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-[(2-Bromophenyl)methyl]cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

Uniqueness

1-[(2-Bromophenyl)methyl]cyclopropane-1-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential applications compared to its carboxylic acid and alcohol analogs. The combination of the bromophenyl group and the cyclopropane ring further enhances its versatility in chemical synthesis and research applications.

Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C11H11BrO/c12-10-4-2-1-3-9(10)7-11(8-13)5-6-11/h1-4,8H,5-7H2

InChI Key

YQACIMMIXVCFFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=CC=C2Br)C=O

Origin of Product

United States

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